Boronic acid, B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]-
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Overview
Description
Boronic acid, B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]- is an organoboron compound that features a boronic acid functional group attached to a pyrrole ring. This compound is part of a broader class of boronic acids, which are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]- typically involves the reaction of a pyrrole derivative with a boronic acid precursor. One common method is the Suzuki–Miyaura coupling, which uses palladium as a catalyst to facilitate the formation of the carbon-boron bond . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of catalysts and solvents is often employed to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Boronic acid, B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group into a borate ester or boronic anhydride.
Reduction: The boronic acid group can be reduced to a borane.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, often forming new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield borate esters, while substitution reactions can produce various aryl or alkyl derivatives .
Scientific Research Applications
Boronic acid, B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]- has numerous applications in scientific research:
Chemistry: Used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Acts as a molecular probe for detecting diols in biological systems.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which boronic acid, B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]- exerts its effects involves the formation of reversible covalent bonds with diols. This interaction can modulate the activity of enzymes and other biological molecules, making it useful in various biochemical assays and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Uniqueness
Boronic acid, B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]- is unique due to its specific structural features, which confer distinct reactivity and binding properties. The presence of the pyrrole ring and the dimethyl-1-oxopropyl group enhances its stability and specificity in binding to diols compared to other boronic acids .
Biological Activity
Boronic acids are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The compound Boronic acid, B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]- is particularly interesting due to its unique structure and potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
1. Overview of Boronic Acids
Boronic acids are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. Their ability to form reversible covalent bonds with diols makes them valuable in drug design and development. Recent studies have highlighted their roles in various therapeutic areas, including anticancer, antibacterial, and antiviral applications .
2. Synthesis of Boronic Acid Derivatives
The synthesis of boronic acid derivatives typically involves straightforward methods such as Suzuki coupling reactions. For the compound , the synthetic route may include the coupling of appropriate aryl or heteroaryl boronic acids with suitable electrophiles .
Table 1: Common Synthetic Methods for Boronic Acids
3.1 Anticancer Activity
Boronic acids have been shown to exhibit significant anticancer properties. The compound B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]- has demonstrated potential in inhibiting tumor cell proliferation. For instance, studies indicate that boron-containing compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of proteasomal activity .
3.2 Antibacterial and Antiviral Properties
Research has indicated that certain boronic acid derivatives possess antibacterial and antiviral activities. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with viral replication processes . For example, recent findings suggest that modifications to the boronic acid structure can enhance selectivity and potency against specific pathogens.
Case Study 1: Antitubercular Activity
A study investigated the antitubercular activity of pyrrole-based boronic acids, revealing that certain derivatives exhibited potent activity against Mycobacterium tuberculosis with MIC values below 0.016 μg/mL . The structure–activity relationship (SAR) highlighted that specific substitutions on the pyrrole ring significantly influenced biological activity.
Case Study 2: Inhibition of Tyrosinase
Another investigation focused on the inhibitory effects of pyrrole derivatives on tyrosinase, an enzyme involved in melanin production. Compounds similar to B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]- showed promising inhibitory activity, suggesting potential applications in skin-related disorders .
The biological mechanisms underlying the activity of boronic acids often involve:
- Proteasome Inhibition : Many boron-containing compounds inhibit the proteasome pathway, leading to increased apoptosis in cancer cells.
- Enzyme Inhibition : Compounds like B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]- may act as enzyme inhibitors by forming reversible covalent bonds with active site residues.
Properties
CAS No. |
1310404-71-7 |
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Molecular Formula |
C9H14BNO3 |
Molecular Weight |
195.03 g/mol |
IUPAC Name |
[1-(2,2-dimethylpropanoyl)pyrrol-2-yl]boronic acid |
InChI |
InChI=1S/C9H14BNO3/c1-9(2,3)8(12)11-6-4-5-7(11)10(13)14/h4-6,13-14H,1-3H3 |
InChI Key |
XPQFZRUFFSYEKR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CN1C(=O)C(C)(C)C)(O)O |
Origin of Product |
United States |
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